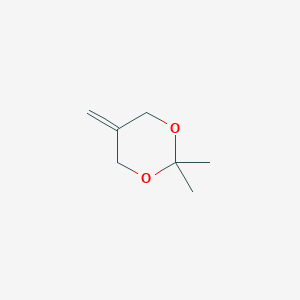
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE is an organic compound that belongs to the class of hydroximoyl chlorides It is a derivative of benzohydroximoyl chloride, where a chlorine atom is substituted at the third position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE can be synthesized through the chlorination of benzohydroximoyl chloride. One common method involves the reaction of benzohydroximoyl chloride with thionyl chloride in the presence of a solvent like carbon tetrachloride . The reaction typically proceeds under reflux conditions, yielding the desired product.
Another method involves the use of acidic silica gel and Oxone in a solvent-free medium. This method selectively chlorinates aldoximes to produce hydroximoyl chlorides with high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using thionyl chloride or similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of solvent-free methods is also explored to reduce environmental impact and improve safety.
Análisis De Reacciones Químicas
Types of Reactions
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Cycloaddition Reactions: It can react with alkenes and alkynes to form isoxazolines and isoxazoles.
Dehydrohalogenation: This reaction can generate nitrile oxides, which are highly reactive intermediates in organic synthesis.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions.
Oxone and Acidic Silica Gel: Used in solvent-free chlorination.
Alkenes and Alkynes: React with nitrile oxides to form cycloaddition products.
Major Products
Isoxazolines and Isoxazoles: Formed through cycloaddition reactions with nitrile oxides.
Substituted Hydroximoyl Chlorides: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Research: It is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE involves its reactivity as a hydroximoyl chloride. It can form reactive intermediates like nitrile oxides, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
Benzohydroximoyl Chloride: The parent compound without the chlorine substitution.
4-Chloro-benzohydroximoyl Chloride: A similar compound with the chlorine atom at the fourth position.
2-Chloro-benzohydroximoyl Chloride: A similar compound with the chlorine atom at the second position.
Uniqueness
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The position of the chlorine atom can affect the compound’s electronic properties and steric interactions, making it distinct from other hydroximoyl chlorides .
Propiedades
Fórmula molecular |
C7H5Cl2NO |
|---|---|
Peso molecular |
190.02 g/mol |
Nombre IUPAC |
3-chloro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H |
Clave InChI |
WQWDKLMCIBTGKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Bromo-4-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B8633290.png)

![3,3a,4,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B8633298.png)
![2,2',4'-Trichloro-[1,1'-biphenyl]-4-amine](/img/structure/B8633304.png)







